6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine
Overview
Description
6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core and a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidin-4-amine structure. One common approach is the reaction of a suitable pyrimidin-4-amine derivative with a chloro-substituted phenol derivative under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is utilized to study various biological processes and pathways. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular signaling mechanisms.
Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases related to its molecular targets.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
6-(4-Chloro-2-methoxyphenyl)pyrimidin-4-amine
6-(3-Chloro-2-methoxyphenyl)pyrimidin-4-amine
6-(5-Chloro-3-methoxyphenyl)pyrimidin-4-amine
Uniqueness: 6-(5-Chloro-2-methoxyphenyl)pyrimidin-4-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-10-3-2-7(12)4-8(10)9-5-11(13)15-6-14-9/h2-6H,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRJFVDJUDHMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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